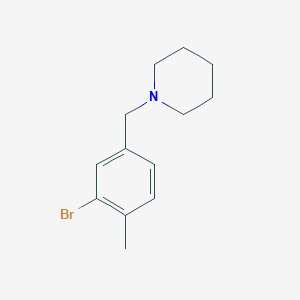

1-(3-Bromo-4-methylbenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromo-4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-6-12(9-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVUNTIZUGXNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound “1 3 Bromo 4 Methylbenzyl Piperidine”

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

The most straightforward and common retrosynthetic disconnection for this compound is the cleavage of the C-N bond between the piperidine nitrogen and the benzylic carbon. This disconnection is strategically sound as it breaks the molecule into two readily accessible fragments.

Synthon 1: A piperidinyl anion or its equivalent.

Synthon 2: A 3-bromo-4-methylbenzyl cation.

The corresponding synthetic equivalents (the actual reagents used in the laboratory) for these synthons are:

Reagent 1: Piperidine, a stable and commercially available secondary amine which acts as the nucleophile.

Reagent 2: 3-Bromo-4-methylbenzyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate), which serves as the electrophile.

This approach is widely used for the synthesis of N-substituted piperidines due to its reliability and the commercial availability of the starting materials. nih.govchemicalforums.com

An alternative retrosynthetic strategy considers the formation of the target molecule via reductive amination. This approach also disconnects the C-N bond, but leads to different synthetic precursors.

Synthon 1: Piperidine.

Synthon 2: An electrophilic carbonyl carbon from an aldehyde.

The synthetic equivalents for this strategy are:

Reagent 1: Piperidine.

Reagent 2: 3-Bromo-4-methylbenzaldehyde (B184093).

This pathway involves the initial formation of an intermediate enamine or iminium ion, which is then reduced to the final tertiary amine product. This method is particularly useful when the corresponding benzyl halide is unstable or difficult to prepare. chim.itresearchgate.net

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several established and contemporary methods can be employed to synthesize this compound and its analogues.

Reductive amination is a robust and versatile method for forming C-N bonds. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. For the synthesis of this compound, this involves the reaction of 3-bromo-4-methylbenzaldehyde with piperidine.

The reaction proceeds through the nucleophilic attack of piperidine on the aldehyde to form a hemiaminal, which then dehydrates to form a transient iminium ion. This electrophilic intermediate is then reduced in situ to yield the target tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being a preferred modern reagent due to its mildness and tolerance of a wide range of functional groups. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). chim.it The choice of solvent is typically a non-protic solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | NaBH(OAc)₃ | DCE | - | researchgate.net |

| Pentadialdose | Ammonia | H₂, Pd/C | - | 78 | chim.it |

| Benzaldehyde (B42025) | Piperidine | DIBAL-H | Toluene | - | google.com |

| Various Aldehydes | Piperidine | Phenylsilane (Iron-catalyzed) | - | - | nih.gov |

Table 1: Examples of Reductive Amination Conditions for Piperidine Synthesis. Note: Yields and specific conditions vary based on the full scope of each study.

The direct N-alkylation of piperidine with a suitable benzyl halide is the most common and direct route to this compound. The reaction involves the nucleophilic substitution (Sₙ2) of the halide by the secondary amine.

This reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) in the presence of a weak, non-nucleophilic base to neutralize the hydrogen halide (H-X) formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). chemicalforums.com The choice of base and solvent can be critical; for instance, using a protic solvent like ethanol (B145695) with a reactive benzyl halide could lead to side products from solvolysis. chemicalforums.com

| Alkylating Agent | Amine | Base | Solvent | Conditions | Reference |

| 4-Methoxybenzyl chloride | Piperidine derivative | DIPEA | DCM | RT, overnight | chemicalforums.com |

| Benzyl chloride | Piperidine derivative | K₂CO₃ | EtOH | 80 °C, MW | chemicalforums.com |

| Alkyl bromides/iodides | Piperidine | None/KHCO₃ | MeCN | RT | researchgate.net |

| 2-Chloro-N,N-dimethylethylamine | Piperidine derivative | - | - | - | researchgate.net |

| Benzyl bromide | Piperidine | Ethylmagnesium bromide | Ether/THF | -20 °C | odu.edu |

Table 2: Representative Conditions for N-Alkylation of Piperidines.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to generating molecular diversity. taylorfrancis.comresearchgate.net While overkill for the direct synthesis of this compound itself, MCRs are a powerful tool for creating libraries of complex analogues.

For instance, a one-pot reaction between an aromatic aldehyde, an amine, and a β-keto ester can yield highly functionalized piperidine scaffolds. taylorfrancis.com By using benzylamine (B48309) as the amine component, the N-benzyl motif is incorporated directly into the piperidine ring during its formation. Subsequent modifications could then be made to the aromatic ring to introduce the bromo and methyl substituents if they are not already present on the starting aldehyde. These reactions are often catalyzed by Lewis acids or other catalysts to facilitate the cascade of bond-forming events. tandfonline.com

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| Aromatic Aldehydes | Amines | Acetoacetic esters | Tetrabutylammonium tribromide (TBATB) | Functionalized piperidines | taylorfrancis.com |

| Aromatic Aldehydes | Ammonium (B1175870) Acetate | β-Nitrostyrenes, Meldrum's acid | None (Pseudo five-component) | Highly functionalized piperidines | acs.org |

| Dimethyl malonate | Formaldehyde O-benzyl oxime | - | Yb(OTf)₃ / AgOTf | Piperidone tricarboxylate | tandfonline.com |

| Aromatic Aldehydes | Aniline | Ethyl acetoacetate | Phenylboronic acid | Dihydropyridinones | researchgate.net |

Table 3: Examples of Multi-Component Reactions for the Synthesis of Piperidine Scaffolds.

Palladium-Catalyzed Coupling Reactions for Aromatic Substitution

The bromine atom on the benzyl ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the aromatic core. nih.gov The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Common palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This allows the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl ring. rsc.orguwindsor.ca

Heck Coupling: Reaction with an alkene to form a substituted alkene, effectively adding a vinyl group to the aromatic ring. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: Coupling with an amine to form a new carbon-nitrogen bond, which could be used to introduce secondary or tertiary amino groups.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl functional group.

These reactions demonstrate the utility of the bromo-substituted precursor in generating a diverse library of analogues. A study on a bromo-naphthalene scaffold highlighted how various palladium-catalyzed cross-coupling reactions could be used to build a diverse library of compounds for further study. nih.gov

Table 1: Potential Palladium-Catalyzed Derivatizations of the Benzyl Moiety

| Reaction Name | Coupling Partner | Reagent Example | Resulting Functional Group at 3-Position |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Phenylboronic acid | Phenyl |

| Heck | Alkene | Styrene | Styrenyl |

| Buchwald-Hartwig | Amine | Morpholine | Morpholinyl |

| Sonogashira | Terminal Alkyne | Phenylacetylene | Phenylethynyl |

Optimization of Synthetic Pathways

The primary synthesis of this compound typically involves the N-alkylation of piperidine with 3-bromo-4-methylbenzyl halide. Optimizing this pathway is crucial for maximizing yield, ensuring high purity, and aligning with sustainable chemical principles.

Yield and Purity Enhancement Strategies

The efficiency of the N-alkylation reaction is highly dependent on the chosen conditions. Key parameters that require optimization include the base, solvent, and temperature. Discussions in chemical forums on similar N-alkylations highlight the competition between SN1 and SN2 reaction pathways and the influence of reaction parameters. chemicalforums.com

Base Selection: An appropriate base is required to neutralize the hydrogen halide formed during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA). chemicalforums.comresearchgate.net The choice of base can influence reaction rate and side-product formation.

Solvent Effects: The solvent plays a critical role. Polar protic solvents like ethanol could potentially react with the benzyl halide (solvolysis), while non-polar aprotic solvents like dichloromethane (DCM) or acetonitrile may favor the desired SN2 pathway. chemicalforums.com

Control of Reactants: Purity can be compromised by over-alkylation, leading to the formation of a quaternary ammonium salt. This can be minimized by using piperidine in excess or by the slow, controlled addition of the benzyl halide, for instance, with a syringe pump. researchgate.net

Systematic screening of these parameters, as demonstrated in the optimization of a Heck reaction for α-benzyl-β-keto esters, is a common strategy to identify the ideal conditions that provide high yields (e.g., 53% to 99%) and purity. organic-chemistry.org

Table 2: Influence of Reaction Parameters on N-Alkylation of Piperidine

| Parameter | Condition A | Condition B | Potential Outcome |

|---|---|---|---|

| Base | K₂CO₃ (inorganic) | DIPEA (organic) | Affects reaction rate and workup procedure. chemicalforums.com |

| Solvent | Ethanol (polar, protic) | Dichloromethane (apolar, aprotic) | Apolar solvents may reduce SN1 side reactions and improve yield. chemicalforums.com |

| Temperature | Room Temperature | Reflux (e.g., 70°C) | Higher temperature increases reaction rate but may also promote side reactions. researchgate.net |

| Addition | Rapid Addition | Slow Addition | Slow addition of alkylating agent can prevent over-alkylation and improve purity. researchgate.net |

Stereoselective Synthesis Approaches

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not directly applicable to its formation.

However, the principles of stereoselective synthesis are highly relevant for producing chiral analogues of this compound. If a substituent were introduced on the piperidine ring (e.g., at the 2- or 3-position) or on the benzylic carbon, a chiral center would be created. In such cases, controlling the three-dimensional arrangement (stereochemistry) of atoms would be critical. Methodologies for achieving this include:

Diastereoselective Alkylation: As shown in the synthesis of a chiral piperazine (B1678402), introducing a benzyl group can be achieved with complete diastereoselectivity. clockss.org

Reductive Amination: Using a chiral catalyst during the reductive amination of a ketone with an amine can induce stereoselectivity.

Chiral Auxiliaries: Attaching a temporary chiral group to the piperidine or benzyl precursor can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

While not pertinent to the title compound itself, these approaches are fundamental for synthesizing its optically active derivatives.

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. yale.edumdpi.com This involves considering the entire lifecycle of the chemical process, from starting materials to waste generation. jddhs.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. yale.edugreenchemistry-toolkit.org N-alkylation with a benzyl halide is relatively atom-economical. An alternative green approach is the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, which uses benzyl alcohol as the alkylating agent with a transition metal catalyst. This reaction is highly atom-economical, producing only water as a byproduct. rsc.orgresearchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. jddhs.comskpharmteco.com Instead of chlorinated solvents like DCM, chemists might opt for ethanol, 2-propanol, or even water. Performing the reaction "neat" (without any solvent) is an even better option if feasible. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu This principle is exemplified by the palladium-catalyzed reactions discussed previously, which require only a small amount of catalyst. rsc.org The development of recyclable heterogeneous catalysts, such as palladium supported on a metal-organic framework (MOF), further enhances the sustainability of the process. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. yale.edugreenchemistry-toolkit.org Exploring milder reaction conditions or using energy-efficient technologies like microwave heating can contribute to a greener synthesis.

Synthesis of Structural Analogues and Derivatization

The this compound scaffold is a valuable starting point for creating a wide range of structural analogues through modifications on the benzyl moiety.

Modifications on the Benzyl Moiety: Halogenation and Alkylation Patterns

The substitution pattern of the benzyl ring can be readily altered, providing access to a family of related compounds.

Halogenation: While the starting material is a bromo-derivative, other halogens can be incorporated. For example, a 3-iodo-4-methylbenzyl analogue could be synthesized and may exhibit different reactivity in subsequent coupling reactions. Further halogenation of the aromatic ring could also be achieved through electrophilic aromatic substitution, although regioselectivity would need to be carefully controlled. The synthesis of various halogen-substituted arylbenzimidazoles demonstrates the common practice of preparing different halogenated isomers to explore their properties. mdpi.com

Alkylation and Arylation: As detailed in section 2.2.4, the bromine atom serves as an excellent anchor point for introducing new alkyl or aryl groups via palladium-catalyzed coupling reactions. A Suzuki-Miyaura reaction with an appropriate boronic acid can replace the bromine with a wide variety of substituents, fundamentally altering the structure. uwindsor.ca For instance, coupling with methylboronic acid would yield 1-(3,4-dimethylbenzyl)piperidine, while coupling with phenylboronic acid would produce 1-(4-methyl-[1,1'-biphenyl]-3-ylmethyl)piperidine.

Table 3: Examples of Analogue Synthesis via Derivatization

| Starting Material | Reaction Type | Reagent Example | Position Modified | Resulting Analogue |

|---|---|---|---|---|

| 3-Bromo-4-methylbenzyl chloride | N-Alkylation | Piperidine | N/A (Forms title compound) | This compound |

| This compound | Suzuki Coupling | Methylboronic acid | C3 of Benzyl Ring | 1-(3,4-Dimethylbenzyl)piperidine |

| This compound | Suzuki Coupling | Phenylboronic acid | C3 of Benzyl Ring | 1-(4-Methyl-[1,1'-biphenyl]-3-ylmethyl)piperidine |

| This compound | Heck Coupling | Ethyl acrylate | C3 of Benzyl Ring | Ethyl 3-(4-methyl-3-(piperidin-1-ylmethyl)phenyl)acrylate |

Variations on the Piperidine Ring: Substitutions and Ring Size Analogues

The synthesis of analogues of this compound featuring modifications to the piperidine ring involves preparing appropriately substituted or alternative-sized cyclic amines, which are subsequently alkylated with 3-bromo-4-methylbenzyl halide. Key strategies for accessing these varied cyclic amine precursors include the hydrogenation of substituted pyridines, multicomponent reactions, and ring-expansion protocols.

The hydrogenation of substituted pyridine (B92270) precursors is a common and effective method for generating a wide array of substituted piperidines. nih.gov This approach allows for the introduction of substituents at various positions on the piperidine ring, which can significantly influence the compound's three-dimensional structure. nih.govwhiterose.ac.uk For instance, the catalytic reduction of appropriately substituted pyridines can yield piperidines with alkyl, aryl, or functional groups at positions 2, 3, or 4. nih.govwhiterose.ac.uk Both cis and trans isomers of disubstituted piperidines can often be selectively prepared by choosing the appropriate N-protecting group and reaction conditions, which control the stereochemical outcome through thermodynamic or kinetic control. nih.govwhiterose.ac.uk

Aza-Michael reactions provide another versatile route to substituted piperidones, which can be further modified. kcl.ac.uk This method involves the conjugate addition of a primary amine to a divinyl ketone, leading to the formation of a 4-piperidone (B1582916) ring. kcl.ac.uk The substituents on the resulting piperidone can be further elaborated before or after the N-alkylation step.

Ring-size analogues, such as pyrrolidines (five-membered rings) and azepanes (seven-membered rings), are typically synthesized through distinct cyclization strategies. The synthesis of N-heterocycles of varying sizes can be achieved through methods like the iridium-catalyzed N-heterocyclization of primary amines with diols or by microwave-assisted cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org Ring-expansion methodologies, for example, the reaction of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with nucleophiles, can be employed to synthesize 3-substituted piperidines from smaller ring precursors. rsc.org

The table below illustrates various substituted and ring-size-varied cyclic amines that can serve as precursors for analogues of this compound.

Table 1: Precursors for Substituted and Ring-Size Varied Analogues

| Precursor Amine | Synthetic Method Highlight | Potential Analogue (after N-alkylation) |

|---|---|---|

| 4-Methylpiperidine | Hydrogenation of 4-methylpyridine | 1-(3-Bromo-4-methylbenzyl)-4-methylpiperidine |

| 3,5-Dimethylpiperidine | Hydrogenation of 3,5-lutidine | 1-(3-Bromo-4-methylbenzyl)-3,5-dimethylpiperidine |

| Pyrrolidine | Cyclization of 1,4-dihalobutane with an amine | 1-(3-Bromo-4-methylbenzyl)pyrrolidine |

| Azepane | Cyclization of 1,6-dihalohexane with an amine | 1-(3-Bromo-4-methylbenzyl)azepane |

| 2-Phenylpiperidine | Aza-Michael cyclization | 1-(3-Bromo-4-methylbenzyl)-2-phenylpiperidine |

Synthesis of Chiral Analogues of this compound

The development of chiral analogues of this compound requires the enantioselective synthesis of the piperidine ring. This is a critical area of research, as the stereochemistry of piperidine-containing molecules often plays a crucial role in their biological activity. nih.gov Several strategies have been established to access enantiomerically enriched piperidine derivatives, which can then be alkylated to yield the final chiral products.

One prominent approach is the use of asymmetric catalysis. For example, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with a phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Subsequent reduction affords the chiral 3-substituted piperidine. nih.gov This method is notable for its broad substrate scope and functional group tolerance. nih.gov Similarly, catalytic hydrogenation of substituted pyridines using chiral catalysts or auxiliaries can provide stereoselective access to various chiral piperidines. nih.gov

The use of a "chiral pool" approach, starting from readily available enantiopure starting materials like amino acids, is another powerful strategy. whiterose.ac.uk For instance, L-serine can be converted into a chiral organozinc reagent, which then participates in conjugate additions to form intermediates that are cyclized to produce enantiomerically pure pipecolates (piperidine-2-carboxylates). whiterose.ac.uk

Furthermore, diastereoselective methods can be employed, where a chiral auxiliary directs the stereochemical outcome of a reaction. The aza-Michael cyclization of divinyl ketones with a chiral primary amine, such as (S)-α-phenylethylamine, can produce diastereomerically pure 4-piperidones with defined stereochemistry at position 2. kcl.ac.uk These can be separated and then further processed to yield the desired enantiopure N-alkylated piperidine analogue. Enantioselective synthesis of 3,4,5-trisubstituted piperidines has also been achieved, demonstrating the feasibility of creating complex, multi-chiral centered analogues. nih.gov

The table below presents examples of synthetic routes to chiral piperidine precursors.

Table 2: Synthetic Approaches to Chiral Piperidine Precursors

| Chiral Precursor Target | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| (R)- or (S)-3-Arylpiperidine | Rh-catalyzed asymmetric reductive Heck reaction | High enantioselectivity and broad functional group tolerance. | nih.gov |

| (R)- or (S)-Pipecolic Acid Derivatives | Chiral pool synthesis from amino acids | Utilizes readily available chiral starting materials like L-serine. | whiterose.ac.uk |

| (S,S)-2-Alkyl-4-piperidone | Diastereoselective aza-Michael reaction | Employs a chiral amine auxiliary to control stereochemistry. | kcl.ac.uk |

| Enantiopure 3,4,5-Trisubstituted Piperidines | Enantioselective multi-step synthesis | Allows for the creation of multiple stereocenters with high control. | nih.gov |

| Optically Active 3-Substituted Piperidines | Ring expansion of chiral pyrrolidines | Synthesizes chiral piperidines from smaller, readily available chiral rings. | rsc.org |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are instrumental in mapping the molecular framework of 1-(3-Bromo-4-methylbenzyl)piperidine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information regarding its electronic and vibrational states, as well as the magnetic environments of its nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and piperidinic protons. The aromatic region would likely show a complex splitting pattern due to the coupling of the three protons on the substituted benzene ring. The benzylic protons would appear as a singlet, while the piperidine (B6355638) protons would present as a set of multiplets, reflecting the chair conformation of the piperidine ring and the axial/equatorial positions of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals are anticipated for the methyl carbon, the piperidine carbons, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the bromo and methyl substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY would reveal proton-proton coupling networks within the aromatic and piperidine rings, while HSQC would correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Benzylic CH₂ | ~3.5 | ~63 |

| Piperidine CH₂ (α to N) | 2.3 - 2.5 | ~54 |

| Piperidine CH₂ (β, γ to N) | 1.4 - 1.6 | 24 - 26 |

| Methyl CH₃ | ~2.4 | ~20 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), would be used to study the fragmentation patterns of the molecule. The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the benzyl (B1604629) moiety and a piperidinium ion. The isotopic pattern of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| Fragment Ion | m/z (relative to ⁷⁹Br) | Proposed Structure |

| [M+H]⁺ | 268 | Protonated molecular ion |

| [M-Br]⁺ | 188 | Loss of bromine radical |

| C₈H₈Br⁺ | 183 | 3-Bromo-4-methylbenzyl cation |

| C₆H₁₂N⁺ | 100 | Piperidinium cation |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic, aliphatic, and methyl groups, C-C stretching vibrations within the aromatic ring, and C-N stretching vibrations of the tertiary amine. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. This technique would be particularly useful for identifying the symmetric stretching vibrations of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Elucidation

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For this compound, suitable crystals could potentially be grown by slow evaporation of a solution in an appropriate organic solvent, such as ethanol (B145695), methanol, or acetone. Other techniques that could be explored include vapor diffusion and cooling crystallization. The choice of solvent and crystallization method would be critical in obtaining crystals of sufficient size and quality for diffraction experiments.

The analysis of the crystal structure of this compound would reveal how the molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. Given the molecular structure, several types of non-covalent interactions would be anticipated to play a significant role in the crystal packing. These include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions involving the aromatic ring. Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···N or Br···Br interactions), which can be a significant structure-directing force in the solid state. uni-muenchen.demdpi.comnih.gov The piperidine ring is expected to adopt a chair conformation in the solid state, which is its most stable conformation. researchgate.netnih.gov

Conformational Preferences in the Crystalline State

There is currently no published X-ray crystallographic data for this compound. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, definitively establishing the molecule's conformation in the solid state.

In the absence of specific data, general principles of conformational analysis for similar piperidine-containing structures can be considered. Typically, the piperidine ring adopts a chair conformation to minimize steric strain. For substituted piperidines, the substituents can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky groups to avoid 1,3-diaxial interactions. In the case of this compound, the benzyl group is attached to the nitrogen atom. Molecular mechanics calculations on analogous 4-substituted piperidines suggest that electrostatic interactions can significantly influence conformational preferences, particularly in protonated forms. nih.gov

A study on S-(4-methylbenzyl) piperidinedithiocarbamate, a compound also containing a piperidine ring, confirmed a chair conformation in the crystalline state. researchgate.net Similarly, the crystal structures of other piperidine derivatives, such as fenpiverinium bromide and ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, also exhibit a chair conformation for the piperidine ring. nih.govmdpi.com These findings support the high probability of a chair conformation for the piperidine ring in this compound.

A hypothetical data table for crystallographic parameters is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1225 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Chiroptical Methods for Stereochemical Assignment (If applicable to chiral derivatives)

The parent compound, this compound, is not chiral. However, if chiral centers were introduced into the molecule, for instance by substitution on the piperidine or benzyl rings, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning the absolute stereochemistry of the resulting enantiomers.

Circular Dichroism (CD) Spectroscopy

No experimental CD spectroscopic data has been reported for any chiral derivatives of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms and chromophores. For a hypothetical chiral derivative, the aromatic ring would act as a chromophore, and its interaction with a chiral center would give rise to a distinct CD spectrum, allowing for stereochemical assignment.

Optical Rotatory Dispersion (ORD)

Similarly, there is no published ORD data for any chiral derivatives of this compound. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. This technique could be used in conjunction with CD spectroscopy to provide a comprehensive chiroptical analysis of any future chiral derivatives. The resolution of racemic mixtures of other piperidine derivatives has been achieved using techniques like high-performance liquid chromatography with a chiral stationary phase. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of "1-(3-Bromo-4-methylbenzyl)piperidine".

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For "this compound," the HOMO is expected to be localized on the electron-rich regions, such as the piperidine (B6355638) ring and the methyl-substituted benzene ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, including the bromine atom, suggesting these are the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic reactions. acs.orgresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (electron-rich), typically colored in shades of red and yellow, are susceptible to electrophilic attack. acs.org In contrast, regions of positive potential (electron-deficient), shown in shades of blue, are prone to nucleophilic attack. acs.org Green areas represent neutral potential.

In the MEP map of "this compound," the area around the nitrogen atom of the piperidine ring would exhibit a negative potential due to the lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The bromine atom, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the methyl group and the piperidine ring would show positive potential.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For "this compound," the conformational flexibility arises from the piperidine ring, which can adopt chair, boat, and twist-boat conformations, and the rotation around the single bond connecting the benzyl (B1604629) group to the piperidine ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | 2.50 |

| Twist-Boat | 5.80 |

Note: The data in this table is illustrative and based on typical energy differences for substituted piperidine rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational changes and interactions with its environment.

MD simulations can be used to explore the conformational landscape of "this compound" by simulating its atomic motions over a period of time. This allows for the characterization of the different conformations the molecule can adopt and the frequency with which they occur, providing a more comprehensive understanding of its flexibility than static energy minimization.

Molecular Docking and Receptor Interaction Prediction (In Vitro Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a protein receptor.

The initial step in understanding the therapeutic potential of a compound is to profile its interactions with known protein targets. For piperidine derivatives, a wide range of interactions are typically observed, driven by the structural features of the piperidine ring and its substituents. The primary types of interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces mdpi.com.

In the case of this compound, the brominated and methylated benzyl group would likely engage in hydrophobic and aromatic interactions, such as π-π stacking or π-alkyl interactions, with non-polar residues in a protein's binding pocket nih.gov. The piperidine nitrogen, depending on its protonation state, could act as a hydrogen bond acceptor or engage in ionic interactions. A systematic analysis of the Protein Data Bank (PDB) reveals that hydrophobic contacts are the most common interactions in protein-ligand complexes nih.gov.

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Piperidine Nitrogen (acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Benzyl Ring, Methyl Group, Piperidine Ring (aliphatic portions) | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Bromo Group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Van der Waals Forces | Entire Molecule | All proximal residues in the binding pocket |

Molecular docking simulations can predict the most stable binding pose of a ligand within a receptor's active site and identify the key amino acid residues that stabilize this interaction. For instance, in studies of other piperidine derivatives, specific residues have been identified as crucial for binding. For example, docking studies of piperidine-based compounds with the COVID-19 main protease (Mpro) revealed interactions with key residues in the active site nih.gov. Similarly, computational studies on piperidine derivatives targeting the sigma 1 receptor (S1R) have elucidated the critical amino acid residues involved in binding nih.gov.

For this compound, a hypothetical docking study against a target protein would likely show the bromobenzyl moiety occupying a hydrophobic pocket, with the bromine atom potentially forming specific halogen bonds. The piperidine ring's orientation would be crucial for establishing favorable contacts and avoiding steric clashes. The specific interactions would, of course, be dependent on the topology and amino acid composition of the target protein's binding site.

| Target Protein Class (Example) | Predicted Key Interactions for a Piperidine Derivative | Potential Stabilizing Residues |

|---|---|---|

| Kinases | Hydrogen bonds with hinge region backbone atoms, hydrophobic interactions in the ATP-binding pocket. | Leucine, Valine, Alanine, Aspartic Acid, Lysine |

| GPCRs (e.g., Histamine H3 Receptor) | Ionic interaction with an acidic residue (e.g., Asp), hydrophobic interactions within transmembrane helices. nih.gov | Aspartic Acid, Tyrosine, Phenylalanine, Tryptophan |

| Proteases (e.g., DHFR) | Hydrogen bonds with catalytic residues, π-alkyl interactions with hydrophobic residues. nih.gov | Isoleucine, Leucine, Phenylalanine, Alanine nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme sciengpub.ir. This methodology can be applied to identify new potential targets for a given compound, such as this compound.

In a typical virtual screening workflow, a 3D model of the compound is docked against a library of known protein structures. The binding energies and interaction patterns are calculated for each protein-ligand complex. The results are then ranked to identify proteins with the highest predicted affinity for the compound. This approach has been successfully used for various piperidine-based molecules to explore their potential against different diseases researchgate.net. For example, an in-house library of piperidine-based compounds was screened against COVID-19 targets sciengpub.irresearchgate.net.

The process generally involves several key steps:

Preparation of the Ligand: Generation of a 3D conformation of this compound.

Target Database Selection: A collection of 3D structures of therapeutically relevant proteins is chosen.

Automated Docking: The ligand is systematically docked into the binding sites of all selected target proteins.

Scoring and Ranking: The resulting complexes are scored based on predicted binding affinity.

Hit Identification and Refinement: The top-ranking protein targets are identified for further investigation and experimental validation.

This approach allows for the rapid and cost-effective identification of novel therapeutic targets for further development.

Structure Activity Relationship Sar Studies on 1 3 Bromo 4 Methylbenzyl Piperidine Core

Impact of Benzyl (B1604629) Ring Substitutions on Molecular Activity

The nature and position of substituents on the benzyl ring play a pivotal role in modulating the pharmacological activity of 1-benzylpiperidine (B1218667) derivatives. These substitutions can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The specific placement of the bromo and methyl groups on the benzyl ring of 1-(3-bromo-4-methylbenzyl)piperidine is critical in defining its biological activity. While direct SAR studies on this exact compound are not extensively available in the public domain, inferences can be drawn from related benzylpiperidine series. For instance, in studies of other substituted benzylpiperidines, the relative positions of substituents have been shown to dramatically affect potency and selectivity.

The substitution of the bromine atom in the this compound core with other halogens such as chlorine (Cl), fluorine (F), or iodine (I) can lead to significant changes in activity. The nature of the halogen influences factors like lipophilicity, electronegativity, and atomic size, all of which are critical for receptor interaction.

In a series of coumarin (B35378) derivatives bearing an N-benzylpiperidine moiety, bromobenzyl derivatives exhibited better activity against monoamine oxidase B (MAO-B) than unsubstituted benzyl derivatives. nih.gov This highlights the potential importance of a halogen substituent for certain biological activities. The general trend in activity often follows the order of I > Br > Cl > F or the reverse, depending on the specific nature of the binding pocket and the type of interaction (e.g., halogen bonding).

Table 1: Hypothetical Impact of Halogen Substitution on Activity This table is illustrative and based on general SAR principles, as direct comparative data for this compound analogs is not available.

| Halogen (at position 3) | Lipophilicity (Hansch π) | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Potential Impact on Activity |

| F | +0.14 | 3.98 | 0.57 | May form strong hydrogen bonds; lower lipophilicity might affect cell permeability. |

| Cl | +0.71 | 3.16 | 0.99 | Balances lipophilicity and electronic effects; often a favorable substitution. |

| Br | +0.86 | 2.96 | 1.14 | Good balance of size and lipophilicity; can participate in halogen bonding. |

| I | +1.12 | 2.66 | 1.33 | Highest lipophilicity and polarizability; may form strong halogen bonds but could also introduce steric hindrance. |

Varying the alkyl group at the 4-position of the benzyl ring from a methyl group to other alkyl groups (e.g., ethyl, propyl, isopropyl, tert-butyl) can probe the steric tolerance of the receptor's binding site. Increasing the size of the alkyl group generally increases lipophilicity, which can enhance binding to hydrophobic pockets but may also lead to steric clashes if the pocket is constrained.

The electronic effect of alkyl groups is generally electron-donating through hyperconjugation, with the effect being relatively similar across small alkyl groups. However, the steric bulk is the more differentiating factor. For instance, a bulky tert-butyl group would occupy a significantly larger space than a methyl group, which could either be beneficial or detrimental to activity depending on the receptor topology.

Role of the Piperidine (B6355638) Ring System in Molecular Interactions

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org However, it can also exist in twist-boat conformations, and the equilibrium between these conformers can be influenced by substituents. acs.org The orientation of the benzyl group (axial vs. equatorial) on the piperidine ring is a key determinant of the molecule's three-dimensional shape and its ability to fit into a binding site. The axial conformer may be favored in some N-substituted piperidines due to electronic effects. acs.org This conformational preference is critical for aligning the key pharmacophoric elements for optimal receptor recognition. For instance, the distance and relative orientation between the aromatic ring and the piperidine nitrogen are dictated by this conformational arrangement.

The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate, glutamate) in the binding site of many receptors, such as G-protein coupled receptors (GPCRs) and ion channels. nih.gov The nature of the substituent on this nitrogen directly impacts its basicity (pKa) and steric accessibility.

In the case of this compound, the benzyl group itself is the substituent. Replacing the benzyl group with other substituents would drastically alter the molecule's properties. For example, replacing the piperidine ring with a piperazine (B1678402) ring has been shown to significantly affect affinity for certain receptors. nih.gov While the benzyl group in the title compound is fixed, understanding the impact of N-substitution in a broader context highlights the importance of this position. For example, introducing substituents on the piperidine ring itself, such as a methyl group at the 2-position, can influence the conformational preference of the N-benzyl group and thereby modulate activity. acs.org

Stereochemical Influences on Activity (for chiral derivatives)

Chirality and stereochemistry are critical factors in pharmacology, often dictating a compound's potency, selectivity, and metabolic profile. mdpi.com The majority of natural products are chiral and are typically biosynthesized as a single, pure enantiomer. mdpi.com This stereochemical precision is often crucial for a molecule's biological function, as enantiomers of the same compound can exhibit widely different activities. mdpi.com

The differential activity between stereoisomers arises from their three-dimensional arrangement in space, which governs their ability to interact with chiral biological macromolecules such as receptors, enzymes, and transport proteins. mdpi.com For a molecule to elicit a biological response, it must bind to its target, and this interaction is often highly dependent on a precise geometric fit, akin to a key fitting into a lock. One enantiomer may bind with high affinity, leading to a potent therapeutic effect, while the other may bind weakly or not at all. In some cases, one isomer can even have off-target effects. Furthermore, cellular uptake can be mediated by transport systems that are stereoselective, further contributing to the observed differences in biological activity between isomers. mdpi.com

While these principles are fundamental to drug design, specific research detailing the synthesis of chiral derivatives of this compound and the subsequent evaluation of their stereochemical influence on activity is not prominently available in the reviewed scientific literature. Therefore, a direct comparison of the biological activities of enantiomers or diastereomers for this specific core structure cannot be provided at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in drug design to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. wikipedia.orgfrontiersin.org These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. frontiersin.org

Development of Predictive Models for Biological Activity

Predictive QSAR models are typically developed by analyzing a dataset of compounds with known activities. wikipedia.org For classes of compounds structurally related to this compound, such as benzylpiperidine derivatives, various QSAR models have been successfully established.

For example, a Hansch-type QSAR study was conducted on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives to understand their affinity for σ1 and σ2 receptors. acs.org Similarly, the CCR5 receptor binding affinity of a series of 3-(4-benzylpiperidin-1-yl)propylamine analogs was analyzed using the linear free energy related (LFER) model of Hansch. nih.gov These studies utilize multiple linear regression (MLR) or other regression techniques to formulate an equation that describes the relationship between molecular descriptors and activity. nih.govchula.ac.th

An illustrative QSAR model from a study on piperine (B192125) analogs, which share the piperidine ring, resulted in a statistically significant equation with a high correlation coefficient (r² = 0.962). nih.gov The general form of such a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

In a study of benzothiazole (B30560) derivatives, a group-based QSAR (G-QSAR) model was developed with good statistical significance (r² = 0.74, q² = 0.62) and predictive ability (pred_r² = 0.71). chula.ac.th The resulting equation correlated activity with descriptors for different fragments of the molecules: chula.ac.th

pEC50 = 00.0012 + 0.4120 (±0.1350) R1-OxygensCount – 1.2344 (±0.2245) R1-XcompDipole – 11.2324 (±2.5967) R2-XAAverageHydrophilicity chula.ac.th

Such models are powerful tools, not only for predicting the activity of new compounds but also for providing mechanistic insights into how different structural features contribute to the biological effect. nih.gov

Identification of Physicochemical Descriptors Correlating with Activity

The foundation of any QSAR model is the selection of appropriate physicochemical descriptors—numerical values that quantify specific properties of a molecule. frontiersin.org Studies on various piperidine and benzylpiperidine derivatives have identified several key descriptors that correlate with their biological activities. These descriptors fall into categories such as lipophilic, electronic, steric, and topological. nih.govfrontiersin.orgatlantis-press.com

For instance, in a series of CCR5 antagonists with a benzylpiperidine core, lipophilicity (π) and the presence of electron-donating substituents were found to be important for binding affinity. nih.gov In another study on σ1 receptor ligands, halogen substitutions and electron-donating groups on the phenyl ring were shown to modulate affinity and selectivity. acs.org Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, have also been shown to influence the anticonvulsant activity of related compounds. researchgate.net

The following table summarizes key physicochemical descriptors identified as influential for the biological activity of various piperidine-containing compound series.

| Descriptor Category | Physicochemical Descriptor | Influence on Biological Activity | Compound Series/Target | Source |

| Lipophilic | Lipophilicity (π or ClogP) | Positive correlation with binding affinity. | CCR5 Antagonists | nih.gov |

| Hydrophobicity | Important for binding affinity. | CCR5 Antagonists | nih.gov | |

| Electronic | Hammett sigma (σ) | Electron-donating groups enhance binding affinity. | CCR5 Antagonists | nih.gov |

| Electron-donating groups (-OH, -OMe) | Maintained moderate σ1 affinity; decreased σ2 affinity. | σ1/σ2 Receptor Ligands | acs.org | |

| Halogen substitution | Increased σ2 affinity while maintaining σ1 affinity. | σ1/σ2 Receptor Ligands | acs.org | |

| Dipole Moment (x-component, dx) | Influences anticonvulsant activity. | Anticonvulsant Agents | researchgate.net | |

| HOMO-LUMO energy gap (Δ) | Correlates with anticonvulsant activity. | Anticonvulsant Agents | researchgate.net | |

| Heat of Formation | Correlates with efflux pump inhibitory activity. | Bacterial Efflux Pump Inhibitors | nih.gov | |

| Steric | Molar Refractivity (MR) | Steric parameters are significant predictors of activity. | CCR5 Antagonists | nih.gov |

| Topological/Surface | Partial Negative Surface Area | Positive correlation with inhibitory activity. | Bacterial Efflux Pump Inhibitors | nih.gov |

| Molecular Shadow Area | Inversely proportional to inhibitory activity. | Bacterial Efflux Pump Inhibitors | nih.gov |

This detailed analysis underscores the importance of specific physicochemical properties in governing the biological activity of molecules containing the benzylpiperidine scaffold. These insights are crucial for guiding the rational design of new, more potent, and selective analogs based on the this compound core.

Mechanistic Studies of Molecular Interactions in Vitro and Theoretical Perspectives

Exploration of Molecular Targets and Binding Mechanisms (In Vitro Assays)

There is currently no published research identifying the specific molecular targets of 1-(3-Bromo-4-methylbenzyl)piperidine. Consequently, data on its binding mechanisms from in vitro assays are not available.

Radioligand Binding Assays for Receptor Affinity

No studies utilizing radioligand binding assays to determine the affinity of this compound for any specific receptors have been reported in the scientific literature. Therefore, no data on its receptor binding profile is available.

Functional Assays at the Molecular/Cellular Level

Information regarding the activity of this compound in functional assays is not available. There are no published reports on its effects in enzyme inhibition assays, or its potential agonist or antagonist activity at any receptors in cell-free systems or isolated cells.

Investigation of Allosteric Modulation

There is no evidence or published research to suggest that this compound acts as an allosteric modulator at any receptor or enzyme.

Biophysical Characterization of Ligand-Target Interactions

Consistent with the lack of identified molecular targets, no biophysical studies have been published to characterize the interaction of this compound with any biological macromolecule.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

No ITC studies have been performed to analyze the thermodynamic parameters (e.g., enthalpy, entropy, and binding affinity) of the interaction between this compound and any potential biological target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no SPR studies available in the scientific literature to determine the binding kinetics (association and dissociation rate constants) of this compound with any molecular target.

Based on an exhaustive review of current scientific databases and literature, there is a notable absence of research on the mechanistic and biophysical properties of this compound. The compound is referenced in chemical databases and supplier catalogs, but no in-depth studies on its biological activity, molecular targets, or binding characteristics have been published. Future research would be required to elucidate the potential pharmacological profile of this compound.

Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful lens through which the molecular interactions and transformations of compounds like this compound can be understood at an atomic level. These theoretical approaches complement experimental studies by offering insights into dynamic processes, binding energetics, and metabolic fates that are often difficult to probe in the laboratory. For substituted benzylpiperidines, computational methods are instrumental in rationalizing structure-activity relationships and predicting metabolic liabilities.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two prominent computational methods used to estimate the binding free energy of a ligand to its protein target. These calculations are crucial in drug discovery for prioritizing compounds and understanding the energetic drivers of binding affinity.

Free Energy Perturbation (FEP) is a rigorous, alchemical free energy method that calculates the free energy difference between two states by gradually "perturbing" or transforming one molecule into another over a series of steps in a molecular dynamics simulation. While computationally intensive, FEP can yield highly accurate predictions of relative binding affinities, often with an error of less than 1 kcal/mol, making it a valuable tool in lead optimization. For a series of benzylpiperidine analogs, FEP could be used to predict how substitutions on the benzyl (B1604629) or piperidine (B6355638) ring affect binding affinity to a specific target receptor.

For a compound like this compound, these methods could be applied to understand its interaction with a hypothetical receptor. The results would elucidate the energetic contributions of the bromomethylbenzyl group and the piperidine ring to the binding affinity. A representative breakdown of energy contributions from an MM/PBSA calculation for a generic benzylpiperidine derivative is shown in Table 1.

Table 1: Representative MM/PBSA Binding Free Energy Calculation for a Substituted Benzylpiperidine Derivative

This table presents illustrative data typical for MM/PBSA calculations on a ligand-protein complex and does not represent experimentally determined values for this compound.

| Energy Component | Calculated Value (kcal/mol) |

| van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.2 |

| Total Gas Phase Energy (ΔE_MM) | -65.7 |

| Polar Solvation Energy | +35.8 |

| Nonpolar Solvation Energy | -4.5 |

| Total Solvation Energy (ΔG_solv) | +31.3 |

| Binding Free Energy (ΔG_bind) | -34.4 |

Computational methods are increasingly used to predict the metabolic fate of xenobiotics, including compounds like this compound. These approaches model the interactions of a compound with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily, to predict the sites of metabolism (SOMs) and the resulting metabolites nih.govnih.gov.

The prediction of metabolic pathways involves a combination of ligand-based and structure-based approaches nih.govacs.org.

Ligand-based methods use knowledge from existing databases of metabolic transformations to identify chemically plausible reactions. These can range from expert systems with curated rules to machine learning models trained on large datasets of known metabolic reactions nih.gov.

Structure-based methods involve docking the substrate into the active site of a CYP enzyme model followed by molecular dynamics (MD) simulations to assess the accessibility and reactivity of different atomic positions nih.gov. Quantum mechanics (QM) calculations can be employed to estimate the activation energies for reactions at potential SOMs, providing a more physically-grounded prediction of metabolic lability nih.gov.

For this compound, several metabolic transformations can be theoretically predicted based on the known metabolism of related structures:

N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen is a common metabolic pathway for N-benzylpiperidines.

Piperidine Ring Oxidation: Hydroxylation at positions C2, C3, or C4 of the piperidine ring, potentially followed by further oxidation to a ketone.

Aromatic Hydroxylation: Oxidation of the bromomethylphenyl ring.

Benzylic Carbon Oxidation: Hydroxylation at the methylene (B1212753) bridge connecting the two rings.

Methyl Group Oxidation: Oxidation of the methyl group on the aromatic ring to a primary alcohol and subsequently to a carboxylic acid.

Computational models can predict the likelihood of these different pathways. Table 2 presents a hypothetical reaction pathway model for this compound, outlining potential metabolic reactions and the predicted major metabolites based on general principles of drug metabolism.

Table 2: Theoretical Metabolic Pathway Modeling for this compound

This table outlines theoretically plausible metabolic transformations. The "Predicted Major/Minor" classification is illustrative and would require specific computational or experimental validation.

| Metabolic Reaction Type | Potential Metabolite | Predicted Status |

| N-Dealkylation | Piperidine and 3-Bromo-4-methylbenzoic acid (after further oxidation) | Major |

| Piperidine C4-Hydroxylation | 1-(3-Bromo-4-methylbenzyl)piperidin-4-ol | Major |

| Benzylic Hydroxylation | (3-Bromo-4-methylphenyl)(piperidin-1-yl)methanol | Minor |

| Aromatic Hydroxylation | 1-(3-Bromo-5-hydroxy-4-methylbenzyl)piperidine | Minor |

| Methyl Group Oxidation | (5-(Piperidin-1-ylmethyl)-2-bromophenyl)methanol | Minor |

Lead Optimization and Analog Design Strategies

Rational Design Based on SAR and Structural Data

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of the original lead. nih.govacs.org This involves replacing the core molecular framework (the scaffold) with a different one while preserving the essential three-dimensional arrangement of key binding groups. For 1-(3-Bromo-4-methylbenzyl)piperidine, the piperidine (B6355638) ring serves as a key scaffold. Scaffold hopping could explore alternative saturated heterocycles to probe for improved properties such as metabolic stability, basicity (pKa), or novelty for intellectual property purposes.

Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties. benthamscience.comcambridgemedchemconsulting.comdrughunter.com This can be used to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov In the context of the lead compound, both the bromine atom and the methyl group on the benzyl (B1604629) ring are prime candidates for bioisosteric replacement. For instance, replacing the bromine atom with other halogens (Cl, F) or with groups like a cyano (-CN) or trifluoromethyl (-CF3) can modulate electronic properties, hydrogen bonding potential, and lipophilicity. ump.edu.pl Such changes can significantly impact target affinity and metabolic stability. nist.gov

Table 1: Illustrative Scaffold Hopping and Bioisosteric Replacement Strategies for this compound This table presents hypothetical data for illustrative purposes.

| Original Moiety | Proposed Replacement | Rationale | Potential Impact |

|---|---|---|---|

| Piperidine | Pyrrolidine | Alter ring size and conformational flexibility. | May improve binding affinity or alter selectivity profile. |

| Piperidine | Morpholine | Introduce a heteroatom to reduce lipophilicity and add a hydrogen bond acceptor. | Potential for improved solubility and reduced non-specific binding. |

| Bromine (Br) | Chlorine (Cl) | Smaller halogen, similar electronic effect. | Minor modulation of binding and metabolic stability. |

| Bromine (Br) | Cyano (CN) | Introduce a polar, linear group to act as a hydrogen bond acceptor. | May form new interactions with the target; alters electronics. |

| Methyl (CH3) | Ethyl (C2H5) | Increase steric bulk and lipophilicity. | Probe for additional hydrophobic interactions in the binding pocket. |

Fragment-based drug discovery (FBDD) begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. youtube.comyoutube.com These fragments are then grown or linked together to produce a more potent lead. Alternatively, a lead compound like this compound can be deconstructed into its constituent fragments for optimization. The two primary fragments are the piperidine ring and the 3-bromo-4-methylbenzyl moiety.

The piperidine fragment is a common feature in many centrally active drugs, valued for its three-dimensional structure and its ability to carry a positive charge at physiological pH, which can be crucial for interacting with target proteins. nih.govnih.gov Elaboration of this fragment could involve substitution on the piperidine ring itself to explore new binding vectors or to restrict its conformation. nih.gov The benzyl fragment can be modified by altering the substitution pattern on the aromatic ring to enhance binding affinity or selectivity.

Table 2: Fragment-Based Elaboration of this compound This table presents hypothetical data for illustrative purposes.

| Core Fragment | Growth Vector | Example Modification | Objective |

|---|---|---|---|

| Piperidine | Addition of a 4-hydroxy group | 1-(3-Bromo-4-methylbenzyl)piperidin-4-ol | Introduce a hydrogen bond donor/acceptor to improve potency and solubility. |

| Piperidine | Addition of a 3-methyl group | 1-(3-Bromo-4-methylbenzyl)-3-methylpiperidine | Introduce steric bulk to probe conformational preferences and target interactions. |

| 3-Bromo-4-methylbenzyl | Replacement of benzyl with naphthyl | 1-((1-Naphthyl)methyl)piperidine | Extend aromatic system to explore larger hydrophobic pockets. |

Multi-Parameter Optimization (MPO) in Compound Development

Modern drug discovery rarely focuses on optimizing a single property like potency. Instead, it employs multi-parameter optimization (MPO), a holistic approach that seeks to balance several key attributes simultaneously to increase the probability of clinical success. nih.govacs.orgnih.gov

For a compound to be successful, it must possess not only high affinity for its intended target but also selectivity over other related targets to avoid off-target effects. Furthermore, it needs a suitable profile of physicochemical properties (e.g., solubility, lipophilicity, polarity) to ensure it can reach its target in the body. For compounds targeting the central nervous system (CNS), specific properties are required to enable crossing of the blood-brain barrier (BBB). acs.org

MPO utilizes scoring functions, such as the CNS MPO desirability score, which combines multiple calculated and measured properties into a single value to rank compounds. acs.org This helps chemists prioritize which analogs to synthesize. For example, a modification that increases potency might also undesirably increase lipophilicity (measured as cLogP), leading to poor solubility or increased metabolic clearance. MPO provides a quantitative framework to manage these trade-offs.

Table 3: Hypothetical Multi-Parameter Optimization for Analogs of this compound This table presents hypothetical data for illustrative purposes.

| Compound | Modification | Potency (IC50, nM) | Selectivity (Fold) | cLogP | **TPSA (Ų) ** | CNS MPO Score |

|---|---|---|---|---|---|---|

| Lead Compound | - | 50 | 100 | 4.2 | 3.24 | 3.5 |

| Analog A | Replace Br with CN | 45 | 120 | 3.5 | 27.03 | 4.1 |

| Analog B | Add 4-OH to piperidine | 75 | 90 | 3.8 | 23.47 | 3.8 |

| Analog C | Replace piperidine with morpholine | 150 | 80 | 3.1 | 12.47 | 4.5 |

In the early stages of drug discovery, synthesizing and testing every designed compound for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is impractical. Therefore, computational or in silico models are heavily utilized to predict these properties. researchgate.netoptibrium.comfiveable.me These predictive models are built from large datasets of experimentally measured properties and use machine learning algorithms to establish quantitative structure-property relationships.

For this compound and its analogs, key predicted properties would include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. nih.gov For instance, the presence of the methyl group on the aromatic ring might be a site of metabolic oxidation. Predictive models can flag such potential metabolic liabilities, guiding chemists to design analogs with improved stability.

Table 4: Illustrative Predicted ADME Properties for this compound and Analogs This table presents hypothetical data for illustrative purposes.

| Compound | Human Intestinal Absorption (%) | BBB Permeation | P-gp Substrate | CYP2D6 Inhibition | Metabolic Stability (t½, min) |

|---|---|---|---|---|---|

| Lead Compound | High | High | Yes | Moderate | 25 |

| Analog A (CN) | High | High | No | Low | 45 |

| Analog B (4-OH) | High | Moderate | No | Low | 35 |

Synthetic Accessibility and Scalability Considerations

A critical aspect of lead optimization is ensuring that the designed analogs can be synthesized efficiently. A proposed compound is of little value if its synthesis is prohibitively long, complex, or expensive. The synthetic route to this compound is relatively straightforward, likely involving the reductive amination of 3-bromo-4-methylbenzaldehyde (B184093) with piperidine or the nucleophilic substitution of 3-bromo-4-methylbenzyl halide with piperidine. chemicalbook.com

When considering analogs, chemists must evaluate the synthetic tractability of the proposed modifications. For large-scale production, factors such as the cost of starting materials, the safety of reagents, the number of synthetic steps, and the ease of purification become paramount. pmarketresearch.com Recent advances in synthetic methodology, such as catalytic C-H activation or novel cross-coupling reactions, can provide more efficient and scalable routes to complex piperidine derivatives. news-medical.netorganic-chemistry.org A successful lead optimization campaign must balance the desire for improved biological and physicochemical properties with the practicalities of chemical synthesis and potential large-scale manufacturing.

Analysis of Patent Landscape from an Academic Synthesis Perspective

Review of Synthetic Methodologies Disclosed in Patents

While specific patents detailing the synthesis of 1-(3-Bromo-4-methylbenzyl)piperidine are not readily found, the patent landscape for structurally related benzylpiperidines reveals two predominant synthetic routes:

Nucleophilic Substitution (Alkylation of Piperidine): This is the most direct and commonly patented method for the synthesis of N-benzylpiperidines. The synthesis of 1-(1-(2-chlorobenzyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, for instance, involves the reaction of a piperidine (B6355638) derivative with p-chlorobenzylbromide. nih.gov This approach is based on the nucleophilic attack of the secondary amine of the piperidine ring on an appropriately substituted benzyl (B1604629) halide. In the case of this compound, this would involve the reaction of piperidine with 3-bromo-4-methylbenzyl bromide or 3-bromo-4-methylbenzyl chloride. This method is favored in patents due to its straightforward nature and often high yields.

Reductive Amination: This alternative strategy involves the reaction of a substituted benzaldehyde (B42025) with piperidine to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-benzylpiperidine. This method is versatile and avoids the direct handling of potentially lachrymatory benzyl halides. The starting material for the synthesis of this compound via this route would be 3-bromo-4-methylbenzaldehyde (B184093). sigmaaldrich.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com

Strategies for Intermediate Preparation and Purification in Patent Literature

The successful synthesis of this compound is critically dependent on the efficient preparation and purification of its key intermediates.

Preparation of 3-Bromo-4-methylbenzyl Halides: The primary intermediate for the alkylation route is 3-bromo-4-methylbenzyl bromide or chloride. These are typically synthesized from 3-bromo-4-methyltoluene through free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. Purification is generally achieved through crystallization or distillation.

Preparation of 3-Bromo-4-methylbenzaldehyde: For the reductive amination pathway, the key intermediate is 3-bromo-4-methylbenzaldehyde. sigmaaldrich.com This can be prepared from 3-bromo-4-methyltoluene by oxidation of the methyl group. Various oxidation methods can be employed, including the use of chromium trioxide or potassium permanganate. More controlled and selective methods, such as the Sommelet reaction or the use of specific oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), may also be utilized. Purification of the aldehyde is typically performed by column chromatography or recrystallization.

Purification of the Final Product: Regardless of the synthetic route, the purification of the final product, this compound, as described in patents for analogous compounds, commonly involves extraction, followed by column chromatography on silica (B1680970) gel. If the product is a solid, recrystallization from a suitable solvent system is a standard final purification step.

Comparison of Patented Routes with Academic Synthetic Strategies

The synthetic strategies for N-benzylpiperidines found in academic literature largely mirror those in the patent landscape, with some differences in emphasis and scale.